molecular formula C11H17N3OS B2372766 1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea CAS No. 1234895-61-4

1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea

Cat. No.: B2372766
CAS No.: 1234895-61-4
M. Wt: 239.34
InChI Key: PBACNBABVBXVKV-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea typically involves the reaction of isopropyl isocyanate with 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Isopropyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Its ability to inhibit multiple kinases simultaneously makes it a valuable compound for research in medicinal chemistry.

Properties

IUPAC Name

1-propan-2-yl-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-7(2)12-10(15)14-11-13-8-5-3-4-6-9(8)16-11/h7H,3-6H2,1-2H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBACNBABVBXVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=NC2=C(S1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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